![molecular formula C18H18FN5OS B2826460 N-cyclopentyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide CAS No. 893937-09-2](/img/structure/B2826460.png)
N-cyclopentyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
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Overview
Description
“N-cyclopentyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This compound is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold, which is a fused nitrogen-containing heterocyclic ring system . This structure is considered a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine .Scientific Research Applications
- Importantly, this compound was non-cytotoxic to the Vero cell line, making it a promising candidate for further development .
- Further studies are needed to explore its effects on specific kinases and their downstream signaling pathways .
- These properties indicate that it is likely to maintain drug-likeness during lead optimization, making it an attractive starting point for drug discovery efforts .
- Detailed characterization studies are essential to understand its interactions with biological targets .
Antitubercular Activity
Kinase Inhibition
Drug Discovery and Optimization
Structural Confirmation and Characterization
Synthetic Approaches
Mechanism of Action
Target of Action
Similar compounds have shown activity against mycobacterium tuberculosis
Mode of Action
The exact mode of action of this compound is currently unknown. It’s suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .
Biochemical Pathways
The compound may affect the biochemical pathways of Mycobacterium tuberculosis, given the observed in vitro activity of similar compounds . The specific pathways and their downstream effects are yet to be elucidated.
Pharmacokinetics
It’s noted that potent compounds from a similar series have a clogp value less than 4 and a molecular weight less than 400, suggesting they are likely to maintain drug-likeness during lead optimization .
Result of Action
Similar compounds have displayed in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .
Future Directions
properties
IUPAC Name |
N-cyclopentyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5OS/c19-12-5-7-14(8-6-12)24-17-15(9-22-24)18(21-11-20-17)26-10-16(25)23-13-3-1-2-4-13/h5-9,11,13H,1-4,10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBNGVMEQMWCEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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